molecular formula C7H5Br2NO3 B13687318 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic Acid

2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic Acid

Cat. No.: B13687318
M. Wt: 310.93 g/mol
InChI Key: GXJSQXOAFYCNJY-UHFFFAOYSA-N
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Description

2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid is a chemical compound that features a pyridine ring substituted with two bromine atoms and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxyacetic acid group. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperatures and specific reaction times to ensure the selective bromination at the 3 and 5 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products

    Oxidation: Formation of 2-(3,5-Dibromo-4-pyridyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-pyridyl)-2-hydroxyacetic acid.

    Substitution: Formation of 2-(3,5-disubstituted-4-pyridyl)-2-hydroxyacetic acid derivatives.

Scientific Research Applications

2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atoms and the hydroxyacetic acid moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dibromo-4-pyridyl)-2-hydroxypropanoic acid
  • 2-(3,5-Dibromo-4-pyridyl)-2-hydroxybutanoic acid
  • 2-(3,5-Dibromo-4-pyridyl)-2-hydroxyvaleric acid

Uniqueness

2-(3,5-Dibromo-4-pyridyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxyacetic acid group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

IUPAC Name

2-(3,5-dibromopyridin-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H5Br2NO3/c8-3-1-10-2-4(9)5(3)6(11)7(12)13/h1-2,6,11H,(H,12,13)

InChI Key

GXJSQXOAFYCNJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(C(=O)O)O)Br

Origin of Product

United States

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